molecular formula C12H19BrO4 B12633718 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate CAS No. 919280-86-7

6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate

Cat. No.: B12633718
CAS No.: 919280-86-7
M. Wt: 307.18 g/mol
InChI Key: KLKJQAYACDTIPF-UHFFFAOYSA-N
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Description

6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a chemical compound that features a bromoacetate group attached to a hexenyl chain, which is further connected to an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate typically involves the following steps:

    Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Introduction of the Bromoacetate Group: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under suitable conditions to form the bromoacetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hexenyl chain can be subjected to oxidation or reduction reactions to form different functional groups.

    Addition Reactions: The double bond in the hexenyl chain can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a common method.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

    Reduction: Products include alkanes or partially reduced intermediates.

Scientific Research Applications

6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl acetate: Similar structure but with an acetate group instead of a bromoacetate group.

    6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.

    6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl iodoacetate: Similar structure but with an iodoacetate group instead of a bromoacetate group.

Uniqueness

6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its acetate, chloroacetate, and iodoacetate analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.

Properties

CAS No.

919280-86-7

Molecular Formula

C12H19BrO4

Molecular Weight

307.18 g/mol

IUPAC Name

6-(oxolan-2-yloxy)hex-1-en-3-yl 2-bromoacetate

InChI

InChI=1S/C12H19BrO4/c1-2-10(17-11(14)9-13)5-3-7-15-12-6-4-8-16-12/h2,10,12H,1,3-9H2

InChI Key

KLKJQAYACDTIPF-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCOC1CCCO1)OC(=O)CBr

Origin of Product

United States

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